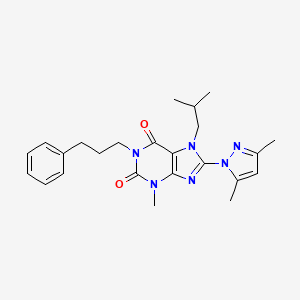

8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-isobutyl-3-methyl-1-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione

Description

The compound 8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-isobutyl-3-methyl-1-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione is a purine-2,6-dione derivative with a structurally complex substitution pattern. Key features include:

- Position 7: An isobutyl chain, enhancing lipophilicity and influencing conformational flexibility.

- Position 1: A 3-phenylpropyl moiety, contributing to aromatic interactions and solubility modulation.

- Position 3: A methyl group, typical of many purine derivatives to stabilize the N3 position.

Structural characterization of such compounds often relies on X-ray crystallography, with software like SHELX enabling precise determination of bond lengths, angles, and intermolecular interactions .

Properties

IUPAC Name |

8-(3,5-dimethylpyrazol-1-yl)-3-methyl-7-(2-methylpropyl)-1-(3-phenylpropyl)purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30N6O2/c1-16(2)15-29-20-21(25-23(29)30-18(4)14-17(3)26-30)27(5)24(32)28(22(20)31)13-9-12-19-10-7-6-8-11-19/h6-8,10-11,14,16H,9,12-13,15H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLNFOYWFMWJXNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NC3=C(N2CC(C)C)C(=O)N(C(=O)N3C)CCCC4=CC=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-isobutyl-3-methyl-1-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a purine backbone with various substituents that enhance its biological activity. The structural formula can be summarized as follows:

| Property | Details |

|---|---|

| Molecular Formula | C₁₈H₂₄N₆O₄ |

| Molecular Weight | 330.392 g/mol |

| IUPAC Name | This compound |

The presence of the pyrazole moiety is significant as it is often associated with various biological activities including anti-inflammatory and anticancer effects.

Pharmacological Potential

Research indicates that compounds similar to this one exhibit a range of biological activities:

- Antitumor Activity : Studies have shown that purine derivatives can inhibit the growth of cancer cells by interfering with nucleic acid synthesis.

- Anti-inflammatory Effects : The pyrazole ring contributes to anti-inflammatory properties by modulating inflammatory pathways.

- Antioxidant Properties : Compounds with similar structures have been noted for their ability to scavenge free radicals.

The mechanism by which this compound exerts its biological effects involves:

- Enzyme Inhibition : It may inhibit enzymes involved in cancer cell proliferation and inflammation.

- Receptor Interaction : The compound could interact with specific receptors in the body, altering signaling pathways that lead to desired therapeutic effects.

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of purine and tested their efficacy against various cancer cell lines. One derivative closely related to our compound demonstrated significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of 5 µM. This suggests that modifications to the purine structure can enhance anticancer properties .

Case Study 2: Anti-inflammatory Effects

Another study explored the anti-inflammatory effects of pyrazole-containing compounds in animal models. The compound was administered to mice with induced inflammation, resulting in a notable reduction in pro-inflammatory cytokines (TNF-alpha and IL-6) levels compared to controls . This highlights the potential for therapeutic use in inflammatory diseases.

Summary of Biological Activities

| Activity Type | Effect | Reference |

|---|---|---|

| Antitumor | Inhibition of cancer cell growth | |

| Anti-inflammatory | Reduction in cytokines | |

| Antioxidant | Scavenging free radicals | General observations from literature |

Structure-Activity Relationship (SAR)

Understanding the relationship between structure and activity is crucial for optimizing the efficacy of this compound.

| Structural Feature | Impact on Activity |

|---|---|

| Pyrazole Ring | Enhances anti-inflammatory activity |

| Isobutyl Group | Increases lipophilicity and bioavailability |

| Phenylpropyl Substituent | Potentially increases receptor affinity |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on modifications to its purine core or substituents. Below is a comparative analysis:

Table 1: Substituent-Based Comparison

Key Findings :

Substituent Impact on Lipophilicity :

- The target compound’s 3-phenylpropyl and isobutyl groups significantly increase logP compared to simpler methyl-substituted purines (e.g., theophylline), suggesting enhanced membrane permeability .

- In contrast, caffeine’s compact methyl groups result in moderate water solubility, critical for its rapid systemic absorption.

Synthetic Methodologies: Pyrazole-containing analogs like 7a and the target compound share synthetic steps, such as cyclization in 1,4-dioxane with sulfur or malononitrile, though their cores differ (thiophene vs. purine) . SHELX-based crystallography is pivotal for resolving structural ambiguities in such complex heterocycles, as seen in small-molecule refinement workflows .

The 3,5-dimethylpyrazole group may mimic ATP’s adenine binding in kinase active sites, a hypothesis supported by docking studies of similar purine derivatives.

Q & A

Q. How to validate conflicting reports on metabolic stability?

- Methodological Answer : Conduct comparative studies using liver microsomes (human vs. rodent) with LC-MS/MS quantification. Isotope labeling tracks metabolite formation. Co-administering CYP450 inhibitors (e.g., ketoconazole) identifies major metabolic pathways, reconciling interspecies differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.